molecular formula C14H23NO5 B2830425 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid CAS No. 2174001-65-9

8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid

Cat. No.: B2830425
CAS No.: 2174001-65-9
M. Wt: 285.34
InChI Key: AIGLESZXGPKCOR-UHFFFAOYSA-N
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Description

8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid is a synthetic organic compound with the molecular formula C15H25NO4. It is characterized by a spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid involves its ability to interact with various molecular targets through its reactive functional groups. The Boc protecting group can be selectively removed under acidic conditions, revealing a free amine that can participate in further chemical reactions. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
  • 8-[(tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid

Uniqueness

8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[45]decane-6-carboxylic acid is unique due to the presence of an oxygen atom in the spirocyclic ring, which distinguishes it from other similar compounds

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-19-9-14)10(8-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGLESZXGPKCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOC2)C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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